![molecular formula C16H15ClN4O2 B14155180 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide CAS No. 844463-08-7](/img/structure/B14155180.png)
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a piperidine ring, an oxazole ring, and a chlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the formation of the piperidine ring and the carboxamide group. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and high efficiency, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound also contains a piperidine ring and a carboxamide group but differs in the presence of a pyrrolo[2,3-d]pyrimidine ring instead of an oxazole ring.
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound shares the chlorophenyl group but has a pyrazolinone ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
844463-08-7 |
|---|---|
Molekularformel |
C16H15ClN4O2 |
Molekulargewicht |
330.77 g/mol |
IUPAC-Name |
1-[2-(3-chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-3-1-2-11(8-12)15-20-13(9-18)16(23-15)21-6-4-10(5-7-21)14(19)22/h1-3,8,10H,4-7H2,(H2,19,22) |
InChI-Schlüssel |
VPALIYCANQSSAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N |
Löslichkeit |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




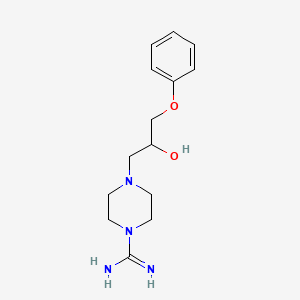
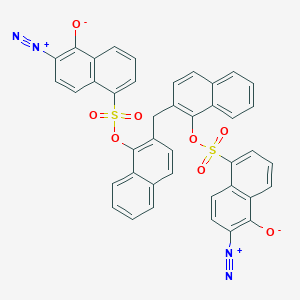
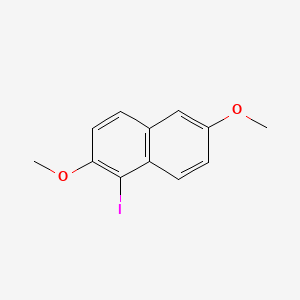
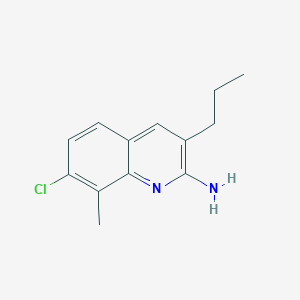
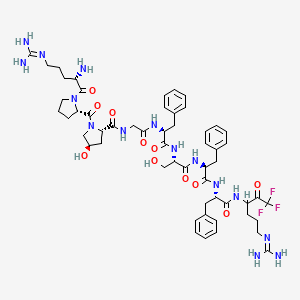
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)

![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14155160.png)
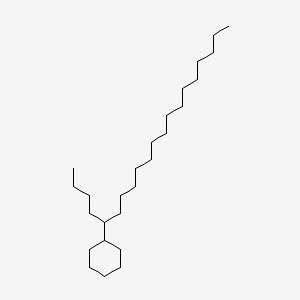
methyl]phosphonate](/img/structure/B14155186.png)
